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Abstract
Congenital enteropeptidase deficiency is a rare, autosomal recessive disorder of protein

malabsorption with significant consequences for neonatal development. Caused by mutations

in the TMPRSS15 gene, this deficiency disrupts the activation of the pancreatic zymogen

cascade, leading to severe failure to thrive, diarrhea, and hypoproteinemia. This guide provides

a comprehensive technical overview of the molecular basis, clinical presentation, and diagnosis

of congenital enteropeptidase deficiency. It details experimental protocols for enzymatic and

genetic analysis and discusses the current management strategies. Furthermore, this

document explores the structure and function of enteropeptidase, offering insights for

researchers and professionals engaged in the development of novel therapeutics for this and

other malabsorptive disorders.

Introduction
Enteropeptidase (formerly known as enterokinase) is a type II transmembrane serine protease

located on the brush border of enterocytes in the duodenum and proximal jejunum.[1] It plays a

critical role in the initiation of protein digestion by converting inactive trypsinogen into its active

form, trypsin.[2][3] Trypsin then auto-catalyzes further trypsinogen activation and activates

other pancreatic zymogens, including chymotrypsinogen, proelastase, and
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procarboxypeptidases.[2][3] This enzymatic cascade is essential for the breakdown of dietary

proteins into absorbable peptides and amino acids.

Congenital enteropeptidase deficiency (OMIM 226200) is a rare inherited disorder

characterized by the absence or significant reduction of enteropeptidase activity.[2][4] This

leads to a profound impairment of protein digestion and subsequent malabsorption, manifesting

clinically in the neonatal period or early infancy.[5][6]

Molecular Basis and Genetics
Congenital enteropeptidase deficiency is inherited in an autosomal recessive manner.[5] The

disorder is caused by loss-of-function mutations in the Transmembrane Protease, Serine 15

(TMPRSS15) gene, also known as PRSS7, located on chromosome 21q21. The TMPRSS15

gene encodes the proenteropeptidase protein, a zymogen that is proteolytically cleaved to

form the active heterodimeric enteropeptidase enzyme.[1] A variety of mutations, including

nonsense, frameshift, and splice-site mutations, have been identified in individuals with this

condition, all leading to a non-functional or absent protein.

Clinical Manifestations
The clinical presentation of congenital enteropeptidase deficiency typically begins in early

infancy and is characterized by a triad of symptoms:

Failure to Thrive: Despite adequate caloric intake, infants exhibit poor weight gain and

growth retardation.[5]

Chronic Diarrhea: Persistent, watery, and often foul-smelling diarrhea is a hallmark symptom.

[5]

Hypoproteinemia and Edema: Due to severe protein malabsorption, affected individuals

develop low serum protein levels, leading to generalized edema.[5]

Other associated symptoms may include vomiting, anemia, and steatorrhea (excess fat in

feces) due to the secondary maldigestion of fats.

Quantitative Clinical Data
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The following table summarizes typical quantitative findings in patients with congenital

enteropeptidase deficiency, although values can vary.

Clinical Parameter
Typical Finding in
Untreated Patients

Post-Treatment
Goal/Improvement

Serum Albumin Decreased (e.g., 32.8 g/L) Normalization

Fecal Fat
Increased (presence of fat

globules)

Reduction/disappearance of

steatorrhea

Duodenal Trypsin Activity Very low or absent[4]
Marked increase after in vitro

addition of enteropeptidase

Biochemical Pathway
Enteropeptidase initiates a critical proteolytic cascade in the small intestine.
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Caption: The enteropeptidase-initiated digestive cascade.

Diagnosis and Experimental Protocols
The diagnosis of congenital enteropeptidase deficiency is based on clinical suspicion

confirmed by laboratory investigations.
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Diagnostic Workflow

Clinical Suspicion:
- Failure to thrive
- Chronic diarrhea

- Hypoproteinemia/Edema

Duodenal Fluid Analysis

Measure Trypsin Activity Measure Enteropeptidase Activity

Genetic Testing:
TMPRSS15 Gene Sequencing

Low/Absent Activity Low/Absent Activity

Diagnosis Confirmed

Pathogenic Variants Identified

Click to download full resolution via product page

Caption: Diagnostic workflow for congenital enteropeptidase deficiency.

Experimental Protocol: Measurement of Trypsin Activity
in Duodenal Fluid
This protocol is adapted from a method using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a

substrate.

Materials:

Duodenal fluid sample
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67 mM Sodium Phosphate Buffer, pH 7.6

0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution

1 mM Hydrochloric acid (HCl)

Spectrophotometer capable of measuring absorbance at 253 nm

Quartz cuvettes

Thermostatted water bath or spectrophotometer holder at 25°C

Procedure:

Reagent Preparation:

Prepare the sodium phosphate buffer and adjust the pH to 7.6 at 25°C.

Dissolve BAEE in the buffer to a final concentration of 0.25 mM.

Prepare the 1 mM HCl solution.

Sample Preparation:

If necessary, dilute the duodenal fluid sample with cold 1 mM HCl immediately before the

assay.

Assay:

Set up "Test" and "Blank" cuvettes.

To each cuvette, add 3.00 mL of the BAEE substrate solution.

To the "Blank" cuvette, add 0.20 mL of 1 mM HCl.

Equilibrate the cuvettes to 25°C.

To the "Test" cuvette, add 0.125 mL of 1 mM HCl and 0.075 mL of the diluted duodenal

fluid sample.
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Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm

for 5 minutes.

Data Analysis:

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion

of the curve for both the "Test" and "Blank".

Subtract the rate of the "Blank" from the "Test" to get the net rate.

One BAEE unit of trypsin activity is defined as a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and

25°C in a 3.2 mL reaction volume.

Experimental Protocol: Measurement of
Enteropeptidase Activity
Commercially available fluorometric or colorimetric assay kits are recommended for the

sensitive quantification of enteropeptidase activity. The following is a generalized protocol

based on such kits.

Principle: A synthetic peptide substrate containing the enteropeptidase recognition sequence

is linked to a fluorophore (e.g., AFC) or a chromophore. Cleavage by enteropeptidase
releases the fluorophore or chromophore, which can be measured.

Materials:

Duodenal fluid or intestinal biopsy homogenate

Enteropeptidase Activity Assay Kit (containing assay buffer, substrate, and a standard)

Microplate reader (fluorescence or absorbance)

96-well microplates (white or clear, depending on the assay)

Procedure:

Standard Curve Preparation:
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Prepare a series of dilutions of the provided enteropeptidase or fluorophore/chromophore

standard in the assay buffer to generate a standard curve.

Sample Preparation:

Dilute the biological sample in the assay buffer as needed.

Reaction Setup:

Add the prepared standards and samples to the wells of the microplate.

Prepare a reaction mix containing the assay buffer and the enteropeptidase substrate.

Add the reaction mix to all wells.

Incubation and Measurement:

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light if

using a fluorometric assay.

Measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC) or absorbance (e.g., at 405

nm) in a microplate reader.

Data Analysis:

Subtract the background reading from all measurements.

Plot the standard curve and determine the enteropeptidase activity in the samples by

interpolating their readings from the curve.

Genetic Analysis
Confirmation of the diagnosis is achieved through sequencing of the TMPRSS15 gene.

Methodology:

DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.

Sequencing:
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Sanger Sequencing: Can be used to sequence the entire coding region and exon-intron

boundaries of the TMPRSS15 gene.

Next-Generation Sequencing (NGS): Often employed as part of a broader panel for

congenital diarrheas or malabsorption syndromes, providing comprehensive coverage of

the TMPRSS15 gene and other relevant genes.

Variant Analysis: Identified sequence variants are analyzed for their potential pathogenicity

based on population databases, in silico prediction tools, and segregation analysis within the

family.

Management and Therapeutic Strategies
The mainstay of treatment for congenital enteropeptidase deficiency is pancreatic enzyme

replacement therapy (PERT).

Pancreatic Enzyme Replacement Therapy (PERT)
The goal of PERT is to bypass the need for trypsinogen activation by providing active

pancreatic enzymes.

Dosage and Administration:

PERT is dosed based on lipase units.

Infants: A typical starting dose is 2,000–4,000 lipase units per 120 mL of formula or per

breastfeeding session.

The contents of the enzyme capsules are mixed with a small amount of acidic food (e.g.,

applesauce) and given immediately before feeding.

Dosage is adjusted based on clinical response, aiming to control diarrhea and promote

weight gain.

Future Therapeutic Directions
The targeted nature of congenital enteropeptidase deficiency presents opportunities for novel

therapeutic development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Replacement Therapy: Development of a recombinant, stable, and orally deliverable

enteropeptidase could be a future therapeutic option.

Gene Therapy: While challenging for intestinal disorders, gene therapy approaches to deliver

a functional TMPRSS15 gene to the enterocytes of the duodenum could offer a curative

treatment.

Small Molecule Modulators: For cases involving missense mutations that result in a partially

functional but unstable protein, small molecule chaperones that aid in proper folding and

trafficking could be explored.

Conclusion
Congenital enteropeptidase deficiency is a severe but treatable disorder of protein

malabsorption. A thorough understanding of its molecular and clinical aspects is crucial for

timely diagnosis and effective management. For researchers and drug development

professionals, the highly specific function of enteropeptidase and the monogenic nature of the

disease provide a unique model for studying digestive physiology and developing targeted

therapies for malabsorptive conditions. Further research into the structure-function relationship

of enteropeptidase and the development of novel therapeutic modalities holds promise for

improving the long-term outcomes for individuals with this rare disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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